Tilpisertib is synthesized and developed by Gilead Sciences, Inc. It falls under the category of protein kinase inhibitors, specifically targeting the protein kinase C pathway, which plays a crucial role in various cellular processes, including inflammation and cell signaling. This classification positions Tilpisertib among other targeted therapies designed to address autoimmune and inflammatory disorders.
The synthesis of Tilpisertib involves several steps that utilize standard organic chemistry techniques. The initial phase typically includes:
The synthesis pathway is optimized for yield and scalability, which is crucial for subsequent clinical trials.
Tilpisertib has a complex molecular structure characterized by a specific arrangement of atoms that facilitates its biological activity. The molecular formula is CHNO, indicating the presence of multiple functional groups that contribute to its pharmacological properties.
The three-dimensional conformation of Tilpisertib allows it to effectively bind to its target proteins, thus modulating their activity.
Tilpisertib undergoes several chemical reactions that are critical to its function:
These reactions are essential for understanding both the efficacy and safety profile of Tilpisertib in therapeutic applications.
Tilpisertib exerts its effects primarily through inhibition of protein kinase C pathways, which are implicated in inflammatory processes. The mechanism involves:
Data from preclinical studies suggest significant efficacy in reducing disease severity in models of ulcerative colitis.
These properties are critical for formulating effective drug delivery systems.
Tilpisertib is primarily being explored for its therapeutic applications in:
The ongoing research highlights Tilpisertib's potential as a significant advancement in targeted therapies for inflammatory diseases.
Tilpisertib (DB18798) is a selective small-molecule inhibitor targeting Tumor Progression Locus 2 (TPL2) kinase (MAP3K8), a master regulator of inflammatory signaling. TPL2 acts as a critical node downstream of Toll-like receptors (TLRs), IL-1R, and TNFR, where it integrates signals from IRAK4 and TRAF6 to activate the MEK-ERK pathway [2] [7]. Upon ligand binding (e.g., LPS), TPL2 is released from its complex with NF-κB p105 and ABIN-2, enabling it to phosphorylate MEK1/2, which subsequently activates ERK1/2 [2] [9]. This cascade amplifies pro-inflammatory gene expression, positioning TPL2 as a gatekeeper of immune responses.
In KRAS-mutant cancers (e.g., pancreatic ductal adenocarcinoma) and autoimmune conditions, mutant RAS or TLR ligands drive an autocrine IL-1β loop that hyperactivates IRAK4. This, in turn, recruits TPL2 to phosphorylate MEK, leading to sustained ERK activation independent of classical RAF-mediated signaling [2]. Genetic ablation of TPL2 abolishes ERK phosphorylation and disrupts RAS-induced oncogenic transformation, confirming its non-redundant role [2] [7].
TPL2 kinase activity is indispensable for transcription of genes encoding TNFα, IL-1β, IL-6, and CXCL1. In LPS-primed macrophages, Tilpisertib reduces Il1b mRNA by >80% by blocking ERK-driven activation of transcription factors like AP-1 [7] [9]. Conversely, it spares Nlrp3 or Il18 transcription, highlighting its selectivity for specific cytokine networks [7]. In vivo, TPL2 inhibition attenuates microglial release of neurotoxic cytokines (e.g., TNFα, IL-1α), rescuing neuronal viability in neurodegeneration models [9].
Table 1: Key Inflammatory Pathways Modulated by TPL2 Inhibition
Pathway Component | Effect of TPL2 Inhibition | Functional Outcome |
---|---|---|
MEK-ERK phosphorylation | Complete ablation | Blocks AP-1 activation |
Il1b transcription | >80% reduction | Suppresses inflammasome priming |
TNFα secretion | 70–90% decrease | Attenuates systemic inflammation |
iNOS induction | 50–85% reduction | Mitigates neurotoxicity |
Tilpisertib achieves high selectivity by exploiting structural differences in the ATP-binding pockets of MAP kinases. Comparative crystallography reveals that TPL2’s catalytic domain adopts an open conformation with a deep hydrophobic pocket, accommodating Tilpisertib’s extended structure (C33H33ClN8O) [1] [4]. In contrast, ERK2’s closed conformation sterically hinders binding. Key interactions include:
This specificity minimizes off-target effects on kinases like JNK or p38, which possess divergent pocket architectures [4].
Tilpisertib functions as a competitive ATP antagonist, binding the active site without allosteric effects. Its inhibitory constant (Ki) for TPL2 is 100-fold lower than for ERK2 due to TPL2’s unique gatekeeper residue (Ser350), which enlarges the front pocket [4] [9]. Unlike allosteric inhibitors, Tilpisertib’s efficacy depends on the kinase’s activation state: it preferentially binds the low-activity conformation of TPL2, stabilizing the DFG motif in an "in" orientation [4]. This contrasts with olomoucine, which inhibits ERK2 via non-competitive mechanisms.
Table 2: Structural Determinants of Tilpisertib Selectivity
Kinase | Domain Conformation | Key Binding Residues | Inhibitor Affinity |
---|---|---|---|
TPL2 (MAP3K8) | Open, hydrophobic pocket | Val154, Leu156, Ile100 | High (Kd = 2.1 nM) |
ERK2 | Closed, narrow pocket | Gln105, Asp106 | Low (Kd > 1 μM) |
p38 | Partially open | Thr106, Met109 | Moderate |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0